molecular formula C16H14N2O2S B11830102 Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate

Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate

Cat. No.: B11830102
M. Wt: 298.4 g/mol
InChI Key: DZLBEQUXMIAXDL-UHFFFAOYSA-N
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Description

Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with ethyl, methylthio, and phenylethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and thiourea.

    Substitution Reactions: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Phenylethynyl Group Addition: The phenylethynyl group is added through a Sonogashira coupling reaction, which involves the coupling of a phenylacetylene with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as potassium dichromate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylethynyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-methylsulfinyl-pyrimidine-5-carboxylate or 2-methylsulfonyl-pyrimidine-5-carboxylate.

    Reduction: Reduced phenylethyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

    Similar Compounds: Ethyl 2-(methylthio)pyrimidine-5-carboxylate, 4-(phenylethynyl)pyrimidine-5-carboxylate.

    Uniqueness: The presence of both methylthio and phenylethynyl groups in the same molecule provides unique chemical reactivity and potential biological activity not found in simpler pyrimidine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-4-(2-phenylethynyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C16H14N2O2S/c1-3-20-15(19)13-11-17-16(21-2)18-14(13)10-9-12-7-5-4-6-8-12/h4-8,11H,3H2,1-2H3

InChI Key

DZLBEQUXMIAXDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C#CC2=CC=CC=C2)SC

Origin of Product

United States

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